AMPK Inhibitory Potency: 188-Fold Shift Relative to Dorsomorphin Defines a Distinct Biological Fingerprint
The compound exhibits an IC50 of 7,700 nM against AMP-activated protein kinase (AMPK) [1]. This represents a 188-fold reduction in potency compared to Dorsomorphin (Compound C; IC50 = 41 nM), the prototypical pyrazolo[1,5-a]pyrimidine AMPK inhibitor, and a 70-fold reduction relative to SU 6656 (IC50 = 110 nM) [1]. This quantifiable potency shift, attributed to the 3-bromo substitution on the pyrazolo ring, provides a defined pharmacological fingerprint that distinguishes it from the parent scaffold and supports its utility as a low-affinity probe or selectivity control compound.
| Evidence Dimension | AMPK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,700 nM |
| Comparator Or Baseline | Dorsomorphin (Compound C): IC50 = 41 nM; SU 6656: IC50 = 110 nM |
| Quantified Difference | 188-fold weaker than Dorsomorphin; 70-fold weaker than SU 6656 |
| Conditions | Biochemical AMPK inhibition assay; data curated in Therapeutic Target Database (TTD) from primary literature [1] [2] |
Why This Matters
For scientists procuring AMPK probes, this quantitative potency gap enables rational selection of a low-affinity analog for experiments requiring attenuated AMPK engagement or for use as a matched negative control alongside the potent parent scaffold Dorsomorphin.
- [1] Therapeutic Target Database T38875. Drug potency against AMPK: 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol IC50 = 7700 nM; Dorsomorphin IC50 = 41 nM; SU 6656 IC50 = 110 nM. idrblab.net. View Source
- [2] Machrouhi, F. et al. The rational design of a novel potent analogue of the 5'-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity. Bioorg. Med. Chem. Lett. 2010, 20(22), 6394-6399. View Source
